1-(1-Bromopropan-2-yl)-2-ethoxybenzene
Description
1-(1-Bromopropan-2-yl)-2-ethoxybenzene is a brominated aromatic compound featuring a propane-2-yl chain substituted with bromine at the 1-position and an ethoxy group at the 2-position of the benzene ring. The bromopropan-2-yl group introduces steric bulk and a reactive secondary bromide, distinguishing it from simpler bromomethyl or bromoethoxy derivatives.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-2-ethoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
XMGJLUNZMKFIIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)-2-ethoxybenzene typically involves the bromination of 2-ethoxy-1-propylbenzene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by bromination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropan-2-yl)-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or alkoxide (RO-).
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-2-ethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-2-ethoxybenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analog 1: 1-(Bromomethyl)-2-ethoxybenzene (CAS 2417-70-1)
- Molecular Formula : C₉H₁₁BrO
- Molecular Weight : 215.09 g/mol
- Substituents : Bromomethyl (-CH₂Br) and ethoxy (-OCH₂CH₃) groups at the 1- and 2-positions of benzene, respectively.
- Key Differences : The bromomethyl group is smaller than the bromopropan-2-yl group, resulting in lower steric hindrance. This compound’s safety data sheet indicates hazards such as skin corrosion (H314) and acute toxicity (H302) .
- Applications : Likely used as an intermediate in organic synthesis due to its reactive bromomethyl group.
Structural Analog 2: 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8)
- Molecular Formula : C₁₀H₁₃BrO₂
- Molecular Weight : 245.12 g/mol
- Substituents : Bromoethoxy (-OCH₂CH₂Br) and ethoxy (-OCH₂CH₃) groups at the 1- and 2-positions of benzene, respectively.
- Key Differences : The bromine is part of an ethoxy chain rather than an alkyl chain. The longer substituent increases molecular weight and may influence solubility. This compound is listed as a crystalline powder with a melting point of 43°C and is used as a pharmaceutical intermediate (e.g., tamsulosin impurity I) .
- Reactivity : The primary bromide in the ethoxy chain may undergo nucleophilic substitution less readily than a secondary bromide due to steric and electronic factors.
Structural Analog 3: 1-(Chloromethyl)-2-ethoxybenzene (CAS 60906-78-7)
- Molecular Formula : C₉H₁₁ClO
- Molecular Weight : 170.64 g/mol
- Substituents : Chloromethyl (-CH₂Cl) and ethoxy (-OCH₂CH₃) groups.
- Key Differences : Chlorine replaces bromine, reducing leaving-group ability in substitution reactions. The compound’s hazards include respiratory irritation (H335) and acute oral toxicity (H302) .
- Applications : Likely used in synthesis where a less reactive halogen is required.
Structural Analog 4: 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene (CAS 1343111-88-5)
- Molecular Formula : C₁₃H₁₇Br₂O₂
- Molecular Weight : 352.06 g/mol
- Substituents : Two bromine atoms and a methoxypropan-2-yl ether group.
- Key Differences : The complex substituents introduce multiple reactive sites, including secondary bromides and ether linkages. This compound is categorized as a pharmaceutical intermediate, emphasizing its utility in multi-step syntheses .
Comparative Data Table
Key Findings
- Reactivity : The secondary bromide in 1-(1-Bromopropan-2-yl)-2-ethoxybenzene is expected to exhibit higher reactivity in nucleophilic substitutions compared to primary bromides (e.g., 1-(2-bromoethoxy)-2-ethoxybenzene) but may face steric challenges compared to bromomethyl analogs .
- Safety : Brominated analogs generally pose hazards like skin corrosion and acute toxicity, whereas chlorinated derivatives (e.g., 1-(chloromethyl)-2-ethoxybenzene) show milder but distinct risks (e.g., respiratory irritation) .
- Applications : Ethoxy-bromoalkyl benzenes are prevalent in pharmaceutical synthesis, with structural complexity (e.g., dual bromine or ether linkages) influencing their roles as intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
